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molecular formula C6H4ClFIN B1426555 4-Chloro-5-fluoro-2-iodoaniline CAS No. 1094759-93-9

4-Chloro-5-fluoro-2-iodoaniline

Cat. No. B1426555
M. Wt: 271.46 g/mol
InChI Key: VQKNRDMUFGHRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199938B2

Procedure details

A solution of 4-chloro-5-fluoro-2-iodo-phenylamine (2.5 g, 9.21 mmol) and copper (I) cyanide (1.65 g, 18.4 mmol) in DMA (45 ml) was heated to 130° C. overnight. Most of the DMA was removed under reduced pressure and the remaining residue was diluted with EtOAc and dichloromethane. The slurry was filtered and the filter cake was washed with dichloromethane and EtOAc. The filtrate was concentrated and the remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 98:2-85:15) to afford the title compound (1232 mg, 78%) as light red solid. MS (ESI): 169.2 (M−H)−.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4](I)[CH:3]=1.[Cu][C:12]#[N:13]>CC(N(C)C)=O>[NH2:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([Cl:1])=[CH:3][C:4]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1F)N)I
Name
copper (I) cyanide
Quantity
1.65 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the DMA was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the remaining residue was diluted with EtOAc and dichloromethane
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane and EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 98:2-85:15)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1232 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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